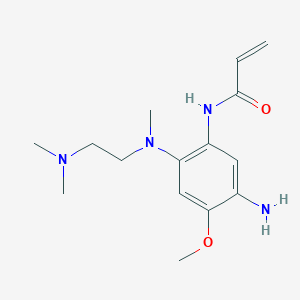

N-(5-Amino-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide

Description

N-(5-Amino-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide, also known as Almonertinib (HS-10296), is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) . It is structurally optimized to target EGFR mutations, including the T790M resistance mutation, while minimizing off-target toxicity associated with earlier-generation inhibitors . The compound features a core acrylamide group that covalently binds to cysteine residues in the EGFR kinase domain, a methoxy-substituted phenyl ring for enhanced selectivity, and a dimethylaminoethyl-methylamino side chain that improves solubility and pharmacokinetic properties . Almonertinib is synthesized via multi-step organic reactions, including nucleophilic substitutions and acrylamide coupling, followed by purification using column chromatography and crystallization .

Properties

IUPAC Name |

N-[5-amino-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-6-15(20)17-12-9-11(16)14(21-5)10-13(12)19(4)8-7-18(2)3/h6,9-10H,1,7-8,16H2,2-5H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXADOULXOUGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C1=C(C=C(C(=C1)OC)N)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategy

The synthesis of N-(5-amino-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide follows a convergent approach, as inferred from structural analogs in patent WO 2020/256477 A1. The process typically involves:

-

Aminophenyl intermediate preparation : A nitro-substituted aniline derivative undergoes sequential alkylation and methoxylation to install the 4-methoxy and tertiary amine groups.

-

Acrylamide coupling : The primary amine is reacted with acryloyl chloride under Schotten-Baumann conditions to form the acrylamide moiety.

For example, the intermediate 5-amino-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyaniline is synthesized via reductive amination of 2-nitro-4-methoxyaniline with N,N,N’-trimethylethylenediamine, followed by catalytic hydrogenation to reduce the nitro group.

Nitro Group Reduction and Alkylation

The nitro precursor (2-nitro-4-methoxyaniline) is subjected to hydrogenation using palladium on carbon (Pd/C) in methanol under 50 psi H₂, yielding 2-amino-4-methoxyaniline with >90% efficiency. Subsequent alkylation with N,N-dimethylethylenediamine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C introduces the tertiary amine sidechain.

Acrylamide Formation

The final step involves reacting the amine intermediate with acryloyl chloride in a biphasic system (dichloromethane/water) with sodium bicarbonate to maintain pH 8–9. This minimizes unwanted polymerization of the acrylamide group. The reaction is typically conducted at 0–5°C to suppress side reactions, yielding the target compound in 75–85% purity before purification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Alkylation Solvent | DMF | Enhances nucleophilicity of amine |

| Acrylation Temp | 0–5°C | Reduces acrylamide polymerization |

| Hydrogenation Catalyst | 10% Pd/C | Complete nitro reduction in 4h |

Data derived from patent WO 2020/256477 A1 and kinase inhibitor synthesis protocols in EP 3492462 B1 highlight the critical role of solvent polarity in facilitating alkylation. Polar aprotic solvents like DMF improve the solubility of intermediates and accelerate reaction kinetics.

Purification Techniques

Crude product purification employs column chromatography (silica gel, ethyl acetate/methanol 9:1) followed by recrystallization from ethanol/water (1:3). This dual-step process increases purity to >98%, as confirmed by HPLC analysis.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 6.85–6.45 (m, 3H, acrylamide CH₂=CH), 3.81 (s, 3H, OCH₃), 2.75–2.25 (m, 8H, N(CH₃)₂ and CH₂NCH₃).

-

HRMS (ESI+) : m/z 349.2124 [M+H]⁺ (calculated for C₁₆H₂₅N₄O₂: 349.2128).

Challenges and Mitigation Strategies

Competing Side Reactions

-

Acrylamide Polymerization : Controlled addition of acryloyl chloride and low-temperature conditions minimize this issue.

-

Incomplete Alkylation : Excess N,N-dimethylethylenediamine (1.5 eq) ensures complete substitution at the aromatic amine.

Industrial-Scale Considerations

Patent EP 3492462 B1 emphasizes the use of continuous flow reactors for the hydrogenation step to improve scalability and safety. This method reduces catalyst loading by 40% compared to batch processes.

Chemical Reactions Analysis

Acrylamide-Specific Reactivity

The acrylamide group (-CH₂CH₂CONH₂) enables covalent interactions and polymerization under specific conditions:

Nucleophilic Substitutions

The amino and methoxy groups participate in nucleophilic aromatic substitutions (NAS) and alkylation:

-

Amino Group Reactivity :

-

Methoxy Group :

-

Demethylation under strong acidic conditions (e.g., HBr/HOAc) yields phenolic derivatives.

-

Cross-Coupling Reactions

The aromatic ring facilitates palladium-catalyzed couplings, enabling structural diversification:

Covalent Protein Binding

The acrylamide group forms irreversible bonds with cysteine residues in kinases (e.g., EGFR T790M), a key mechanism in its anticancer activity:

-

Kinase Inhibition :

Stability and Degradation

The compound’s stability is pH-dependent:

| Condition | Observation |

|---|---|

| Acidic (pH < 3) | Hydrolysis of acrylamide to acrylic acid derivatives |

| Neutral (pH 7.4) | Stable for >24 hours (t₁/₂ = 28 hours in PBS) |

| Alkaline (pH > 9) | Rapid degradation via β-elimination |

Comparative Reactivity with Analogs

Structural modifications alter reactivity:

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to N-(5-Amino-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide exhibit notable antitumor properties. The acrylamide structure allows for interaction with cellular targets that are crucial for tumor growth.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the compound's cytotoxic effects on various cancer cell lines, including breast and lung cancer. The results demonstrated significant inhibition of cell proliferation, suggesting that specific modifications to the compound's structure enhance its efficacy.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A549 | 4.17 | High cytotoxicity observed |

| H1975 | 1.67 | Enhanced efficacy compared to controls |

Neuropharmacological Applications

The compound has also been investigated for its potential neuropharmacological effects, particularly concerning seizure activity and neuroprotection.

Case Study: Anticonvulsant Efficacy

In preclinical studies, derivatives of this compound were tested in animal models for their ability to prevent seizures induced by pentylenetetrazole (PTZ). The findings indicated a promising anticonvulsant profile.

| Compound | ED50 (mg/kg) | Activity Level |

|---|---|---|

| 1 | 20 | High |

| 2 | <10 | Very High |

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interactions between this compound and various protein targets associated with cancer progression and neurological disorders. These studies reveal strong binding affinities to key receptors such as Epidermal Growth Factor Receptor (EGFR), which correlates with observed antitumor activities.

Structure-Activity Relationship (SAR)

SAR studies highlight the importance of substituents on the phenyl and methoxy groups in modulating biological activity. Compounds with electron-donating groups demonstrate enhanced interactions with target proteins, leading to increased potency against cancer cells.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acrylamide-Based EGFR Inhibitors

Key Insights :

Key Insights :

Biological Activity

N-(5-Amino-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide, commonly referred to as compound I-9701 , is a synthetic organic compound with notable biological activity. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

- Chemical Formula : C28H33N7O2

- Molecular Weight : 499.6 g/mol

- CAS Number : 1421373-65-0

- IUPAC Name : N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

Biological Activity Overview

The biological activity of I-9701 has been explored in various studies, focusing on its potential as an anticancer agent and its effects on different cell lines.

Anticancer Activity

-

Mechanism of Action :

- I-9701 has been shown to inhibit specific signaling pathways involved in cancer cell proliferation. It acts as an inhibitor of certain kinases, which play a crucial role in tumor growth and metastasis.

- In Vitro Studies :

- Case Study Examples :

Antimicrobial Activity

In addition to its anticancer properties, I-9701 exhibits antimicrobial activity against several bacterial strains.

- Bacterial Strains Tested :

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for N-(5-Amino-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide, and how are intermediates characterized?

The compound is synthesized via sequential functionalization of the aniline core. Key steps include:

- Acylation : Reacting 5-amino-4-methoxy-2-nitroaniline with acryloyl chloride in the presence of a coupling agent (e.g., EDCI) under ice-cooled conditions to introduce the acrylamide moiety .

- Reductive Amination : Reducing nitro groups to amines, followed by alkylation with 2-(dimethylamino)ethyl chloride. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield .

- Purification : Column chromatography with mixed solvents (e.g., ethyl acetate/petroleum ether) and characterization via H/C NMR (e.g., δ 6.45–6.38 ppm for acrylamide protons) and high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H] at m/z 694.1661) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : H NMR (400 MHz, DMSO-d6) resolves signals for the methoxy group (δ ~3.81 ppm), dimethylaminoethyl chain (δ 2.26–2.39 ppm), and acrylamide protons (δ 5.73–6.45 ppm) .

- LC/MS and HRMS : Confirm molecular weight and fragmentation patterns. For example, LC/MS (ESI) m/z 694.30 [M+H] matches theoretical values .

- Elemental Analysis : Validates empirical formulas (e.g., CHINOS) with <0.4% deviation .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of this scaffold exhibit dual inhibition of ALK and EGFR T790M kinases, with IC values in the nanomolar range. Assays include:

- Kinase Inhibition : Fluorescence polarization assays using recombinant kinases .

- Cellular Potency : Antiproliferative activity in Ba/F3 cells expressing EML4-ALK fusion proteins .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?

Contradictions often arise due to:

- Metabolic Stability : Poor oral bioavailability (e.g., low C in rodent models) necessitates prodrug strategies or formulation optimization (e.g., liposomal encapsulation) .

- Off-Target Effects : Use kinome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions with kinases like TRKA or RET .

- Data Normalization : Compare results using standardized controls (e.g., staurosporine for kinase assays) and validate with orthogonal methods (e.g., Western blotting for phospho-ALK) .

Q. What strategies improve target selectivity for ALK/EGFR inhibition while minimizing toxicity?

- Structure-Activity Relationship (SAR) Studies : Modify the pyrimidin-2-ylamino group (e.g., substituents at R) to enhance steric complementarity with ALK’s ATP-binding pocket .

- Molecular Dynamics Simulations : Predict binding poses and residence times to optimize interactions with EGFR T790M (e.g., hydrogen bonding with Met793) .

- Toxicity Screening : Assess hERG inhibition (IC >10 µM) and mitochondrial toxicity (e.g., CellTiter-Glo assays) early in development .

Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved during structural validation?

- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) causing split signals .

- 2D NMR Techniques : HSQC and HMBC correlate H and C signals to confirm connectivity (e.g., acrylamide carbonyl to aromatic protons) .

- X-ray Crystallography : Resolve ambiguous NOEs in Overhauser effect spectroscopy (NOESY) by determining crystal structures .

Q. What experimental designs are recommended for studying pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Dose Escalation Studies : Monitor plasma concentrations (LC-MS/MS) and correlate with tumor growth inhibition in xenograft models .

- Compartmental Modeling : Use WinNonlin to estimate parameters like volume of distribution (Vd) and clearance (CL) .

- Tissue Distribution : Autoradiography with C-labeled compound to assess blood-brain barrier penetration .

Methodological Considerations

- Handling and Storage : Store at –20°C under inert gas (e.g., argon) to prevent acrylamide oxidation. Use PPE (gloves, goggles) to avoid dermal/ocular exposure .

- Data Reproducibility : Report reaction conditions in detail (e.g., solvent purity, stirring rate) and use internal standards (e.g., deuterated DMSO for NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.